Aztréonam-d6

Vue d'ensemble

Description

L’ectéinascidine 743 est un alcaloïde tétrahydroisoquinoléine dérivé de la tunique marine Ecteinascidia turbinata. C’est un agent antitumoral très prometteur et puissant, connu pour son activité contre une variété de lignées cellulaires tumorales à des concentrations subpicomolaires à nanomolaires . L’ectéinascidine 743 a montré une activité antitumorale remarquable dans des modèles in vivo et est actuellement évaluée dans des essais cliniques pour son efficacité dans le traitement de divers cancers .

Applications De Recherche Scientifique

Ecteinascidin 743 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique DNA-binding properties and its ability to form covalent adducts . In biology and medicine, Ecteinascidin 743 is being evaluated for its antitumor activity and its potential as a chemotherapeutic agent . It has shown promising results in clinical trials for treating various cancers, including soft tissue sarcomas and gastrointestinal stromal tumors . Additionally, Ecteinascidin 743 is being investigated for its ability to modulate the tumor microenvironment and its potential use in combination therapies .

Mécanisme D'action

L’ectéinascidine 743 exerce ses effets en se liant au sillon mineur de l’ADN et en formant des adduits covalents avec la position N2 de la guanine . Cette interaction plie l’ADN vers le sillon majeur, interférant avec plusieurs facteurs de transcription, protéines de liaison à l’ADN et voies de réparation de l’ADN . L’ectéinascidine 743 module également la production de cytokines et de chimiokines par les cellules tumorales et normales, contribuant à son activité antitumorale . Le mécanisme d’action unique du composé implique une cascade d’événements qui perturbent le fonctionnement normal des cellules cancéreuses, ce qui en fait un agent antitumoral puissant .

Analyse Biochimique

Biochemical Properties

Aztreonam-d6, like its parent compound Aztreonam, interacts with various enzymes and proteins. It has a high affinity for penicillin-binding protein 3 (PBP3), which plays a crucial role in bacterial cell wall synthesis . By binding to PBP3, Aztreonam-d6 inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Aztreonam-d6 exerts significant effects on various types of cells, particularly Gram-negative bacteria. It has been found to be effective against bacteria expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . This suggests that Aztreonam-d6 can influence cell function by disrupting cell wall synthesis, thereby inhibiting bacterial growth .

Molecular Mechanism

The molecular mechanism of action of Aztreonam-d6 involves binding to PBP3, thereby inhibiting bacterial cell wall synthesis . This binding interaction disrupts the normal function of the enzyme, leading to a halt in the production of the bacterial cell wall and ultimately causing bacterial cell death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Aztreonam-d6 are limited, research on Aztreonam suggests that the combination of Aztreonam with avibactam shows promising effectiveness against most carbapenemase-producing Gram-negatives . This indicates that Aztreonam-d6 may also exhibit similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

Specific studies on the dosage effects of Aztreonam-d6 in animal models are currently lacking. Research on Aztreonam has shown that bolus dosing with higher Aztreonam concentrations resulted in increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .

Metabolic Pathways

Aztreonam-d6 is likely to be involved in similar metabolic pathways as Aztreonam. The combination of Aztreonam and avibactam has been found to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .

Transport and Distribution

Aztreonam, and by extension Aztreonam-d6, is practically completely absorbed after intramuscular injection . After intravenous injection, plasma concentrations follow a 2-compartment open model, with a volume of distribution at steady-state (Vd ss) after intravenous or intramuscular injection of about 0.16 L/kg (0.42 L/kg for the free drug) .

Subcellular Localization

Given its mechanism of action, it is likely that Aztreonam-d6 localizes to the site of bacterial cell wall synthesis where it interacts with PBP3 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de l’ectéinascidine 743 implique une approche convergente à partir de cinq blocs de construction de taille presque égale. La synthèse prend 23 étapes à partir du L-3-hydroxy-4-méthoxy-5-méthyl phénylalanol, avec un rendement global de 3 % . Les étapes clés comprennent la construction du segment D-E par une condensation de Pictet-Spengler hautement diastéréosélective, une N-alkylation diastéréosélective et une déprotection/cyclisation en un pot conduisant à un cycle à 10 chaînons ponté 1,4 .

Méthodes de production industrielle : Les méthodes de production industrielle de l’ectéinascidine 743 impliquent la préparation d’intermédiaires par conversion de groupes protecteurs, estérification et réactions de cyclisation intramoléculaire. Ces méthodes sont conçues pour être douces, simples et économiques, ce qui les rend appropriées à la production de masse .

Analyse Des Réactions Chimiques

Types de réactions : L’ectéinascidine 743 subit plusieurs types de réactions chimiques, notamment l’alkylation, où elle forme des adduits covalents en réagissant avec la position N2 de la guanine dans le sillon mineur de l’ADN . Cette interaction entraîne un pliage de l’ADN vers le sillon majeur, une caractéristique unique parmi les agents interagissant avec l’ADN .

Réactifs et conditions courants : Les réactions impliquant l’ectéinascidine 743 nécessitent généralement des conditions spécifiques telles que la présence d’un catalyseur de transfert de phase chiral pour la conversion de groupes protecteurs et des conditions douces pour l’estérification et la cyclisation .

Principaux produits formés : Les principaux produits formés à partir des réactions de l’ectéinascidine 743 comprennent des adduits covalents de l’ADN, qui sont cruciaux pour son activité antitumorale .

Applications de la recherche scientifique

L’ectéinascidine 743 a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, elle est étudiée pour ses propriétés uniques de liaison à l’ADN et sa capacité à former des adduits covalents . En biologie et en médecine, l’ectéinascidine 743 est évaluée pour son activité antitumorale et son potentiel en tant qu’agent chimiothérapeutique . Elle a montré des résultats prometteurs dans des essais cliniques pour le traitement de divers cancers, notamment les sarcomes des tissus mous et les tumeurs stromales gastro-intestinales . De plus, l’ectéinascidine 743 est étudiée pour sa capacité à moduler le microenvironnement tumoral et son utilisation potentielle dans les thérapies combinées .

Comparaison Avec Des Composés Similaires

L’ectéinascidine 743 est structurellement similaire à d’autres produits naturels tétrahydroisoquinoléine, tels que les saframycines et les renieramycines . Elle se distingue par son activité antitumorale puissante et ses propriétés uniques de liaison à l’ADN . Contrairement à d’autres composés similaires, l’ectéinascidine 743 a montré une efficacité significative dans les essais cliniques et est approuvée pour le traitement de certains cancers . L’accent a été mis principalement sur l’ectéinascidine 743 car elle était le composé le plus abondant et le plus puissant isolé de l’extrait de tunique .

Liste de composés similaires :- Saframycines

- Renieramycines

- Jorumycines

La capacité unique de l’ectéinascidine 743 à plier l’ADN vers le sillon majeur et son activité antitumorale puissante en font un composé précieux dans la recherche et le traitement du cancer .

Propriétés

IUPAC Name |

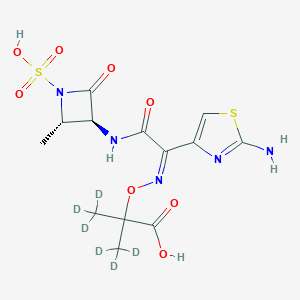

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-XFXAWXATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.